(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amino group, a bromo group, a chloro group, and a methanone group. It also contains a quinoline ring and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and pyrrolidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Again, without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Medical Applications
Synthesis and Imaging Agent for Parkinson's Disease
One study involves the synthesis of a compound related to the target molecule for potential use as a Positron Emission Tomography (PET) imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference compound, with a similar molecular structure, was synthesized through a multi-step process, highlighting the potential of such compounds in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Anti-Aβ Aggregation Activity
Another research focus is on the discovery of new selective Butyrylcholinesterase (BChE) inhibitors that display anti-Aβ aggregation activity, critical for Alzheimer's disease treatment. The study synthesized derivatives showing improved inhibitory activity towards BChE and demonstrated potential in preventing Aβ1–42 aggregation, suggesting a promising direction for Alzheimer's disease therapeutic development (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
Synthetic Pathways and Chemical Properties
Synthetic Pathways
Research on the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from related compounds provides insights into the diverse synthetic routes that can be explored for the target molecule. The study presents methodologies for preparing substituted 5H-benzo[a]phenoxazin-5-ones, showcasing the chemical reactivity and potential synthetic applications of compounds with similar structural features (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Luminescent Properties and Chemical Reactions
Another study focused on cyclometalated Pd(II) and Ir(III) complexes derived from compounds structurally related to the target molecule, highlighting their luminescent properties and applications in chemical reactions. This research provides valuable insights into the potential use of such compounds in the field of materials science and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINABOORNSOBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.